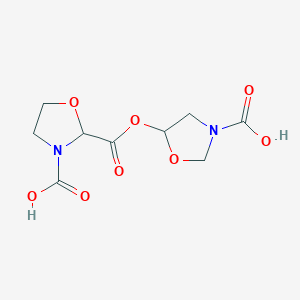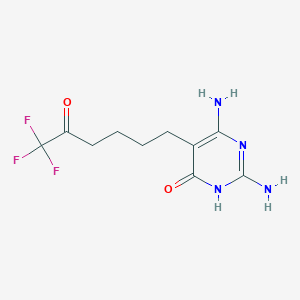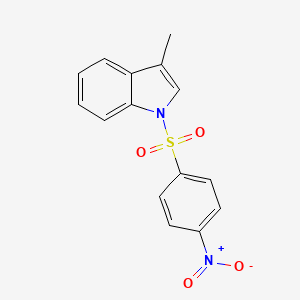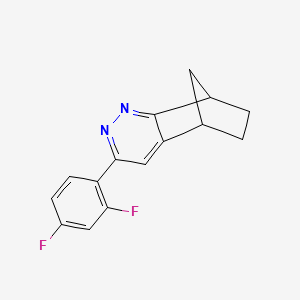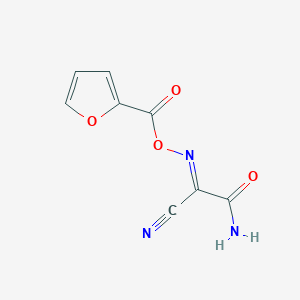
4-benzyl-2-phenylphthalazin-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Benzyl-2-phenylphthalazin-1(2H)-one is a complex organic compound that belongs to the class of phthalazines Phthalazines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyl-2-phenylphthalazin-1(2H)-one typically involves multi-step organic reactions. One common method might include the condensation of benzyl and phenyl derivatives with phthalic anhydride under acidic or basic conditions. The reaction may proceed through the formation of intermediate compounds, followed by cyclization to form the phthalazine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Benzyl-2-phenylphthalazin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions could involve the use of reducing agents like lithium aluminum hydride to produce reduced derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the phthalazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield phthalazine dioxides, while reduction could produce phthalazine dihydrides.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 4-benzyl-2-phenylphthalazin-1(2H)-one would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or binding to receptor sites, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-Benzylphthalazin-1(2H)-one: Lacks the phenyl group, potentially altering its chemical properties and applications.
2-Phenylphthalazin-1(2H)-one: Lacks the benzyl group, which might affect its reactivity and biological activity.
Phthalazin-1(2H)-one: The parent compound, providing a basis for comparison with substituted derivatives.
Uniqueness
4-Benzyl-2-phenylphthalazin-1(2H)-one is unique due to the presence of both benzyl and phenyl groups, which can influence its chemical reactivity, physical properties, and potential applications. These substituents may enhance its stability, solubility, and interaction with biological targets compared to simpler phthalazine derivatives.
Properties
CAS No. |
37740-35-5 |
|---|---|
Molecular Formula |
C21H16N2O |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
4-benzyl-2-phenylphthalazin-1-one |
InChI |
InChI=1S/C21H16N2O/c24-21-19-14-8-7-13-18(19)20(15-16-9-3-1-4-10-16)22-23(21)17-11-5-2-6-12-17/h1-14H,15H2 |
InChI Key |
WCCMGLRJJDZZKH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN(C(=O)C3=CC=CC=C32)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


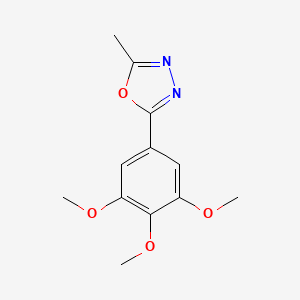
![3,4-Dimethyl-5-[5-methyl-2-(propan-2-yl)phenyl]-1,2-oxazole](/img/structure/B12908788.png)
![5,7-Diphenylfuro[3,4-d]pyridazine](/img/structure/B12908791.png)
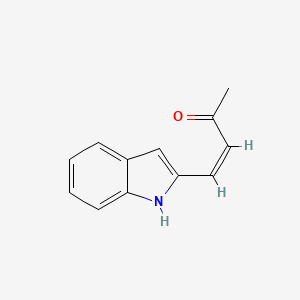
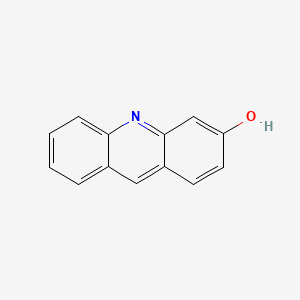
![4-methoxy-7-methyl-2H-triazolo[4,5-d]pyridazine](/img/structure/B12908807.png)
![5,6,7,8,9,10-Hexahydrocycloocta[d]pyrimidine-2,4(1h,3h)-dione](/img/structure/B12908819.png)

![4-(Diethoxymethyl)hexahydro-2H-cyclopenta[b]furan-2,5-diol](/img/structure/B12908832.png)
